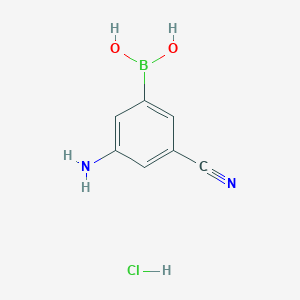

3-Amino-5-cyanobenzeneboronic acid hydrochloride

Description

Structural Characterization of 3-Amino-5-cyanobenzeneboronic Acid Hydrochloride

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound features a benzene ring substituted at the 1-position with a boronic acid group, at the 3-position with an amino group, and at the 5-position with a cyano group. The compound exhibits a molecular weight of 198.42 grams per mole and demonstrates specific geometric parameters that reflect the electronic influence of its substituents. The boronic acid moiety adopts the characteristic syn-anti conformation commonly observed in phenylboronic acid derivatives, where the two hydroxyl groups on boron are oriented to minimize steric hindrance while maximizing hydrogen bonding potential.

Crystallographic studies of related compounds provide insight into the probable structural arrangement of this compound. Analysis of 3-cyanophenylboronic acid reveals that the boronic acid group mean plane is twisted by approximately 21.28 degrees relative to the cyanophenyl ring mean plane due to hydrogen-hydrogen repulsion between the endo-oriented boron-hydroxyl hydrogen and the carbon-hydrogen hydrogen in position 2 of the aromatic ring. This torsional displacement is expected to be even more pronounced in the 3-amino-5-cyano derivative due to additional steric interactions. The cyano group exhibits a typical carbon-nitrogen triple bond length of 1.1416 angstroms, characteristic of nitrile functionality.

The presence of both amino and cyano substituents creates a complex electronic environment on the benzene ring. The amino group at position 3 acts as an electron-donating group through resonance, while the cyano group at position 5 serves as a strong electron-withdrawing group through both inductive and resonance effects. This electronic dichotomy influences the boron-carbon bond characteristics, with typical boron-carbon bond lengths ranging from 1.544 to 1.549 angstroms in planar boronic acid systems. The hydrochloride salt formation involves protonation of the amino group, which significantly alters the electronic distribution and hydrogen bonding patterns within the crystal structure.

Crystal packing arrangements in related boronic acid compounds demonstrate the formation of hydrogen-bonded networks through boron-hydroxyl groups and additional functional group interactions. The compound likely forms chains through double-bridged homodimeric motifs based on boron-hydroxyl hydrogen bonding patterns, with graph set notation R₂²(8) commonly observed in boronic acid dimers. The protonated amino group in the hydrochloride salt form provides additional hydrogen bonding sites, potentially creating more complex three-dimensional network structures.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. The aromatic proton signals appear in the typical aromatic region between 7.0 and 8.5 parts per million, with specific chemical shifts reflecting the electronic environment created by the amino, cyano, and boronic acid substituents. The proton at position 2, located between the boronic acid and amino groups, exhibits a distinctive chemical shift due to the combined electronic effects of both substituents.

The proton at position 4, positioned between the amino and cyano groups, demonstrates significant downfield shifting due to the deshielding effect of the electron-withdrawing cyano group. Similarly, the proton at position 6, adjacent to both the cyano group and boronic acid functionality, shows characteristic chemical shift patterns that distinguish it from other aromatic positions. The amino group protons, when observable, appear as broad signals due to rapid exchange with solvent or formation of the hydrochloride salt, which may suppress their visibility in routine proton Nuclear Magnetic Resonance experiments.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts for each carbon environment within the molecule. The cyano carbon appears characteristically around 118-120 parts per million, consistent with carbon-nitrogen triple bond character. The aromatic carbons bearing substituents show specific chemical shifts reflecting their electronic environments, with the carbon bearing the boronic acid group typically appearing around 130-140 parts per million. The ipso carbons of the amino and cyano groups exhibit chemical shifts characteristic of their respective electronic influences on the aromatic system.

Boron-11 Nuclear Magnetic Resonance, though less commonly performed, provides direct information about the boron environment. The boronic acid boron typically appears around 28-32 parts per million, with the exact chemical shift depending on the degree of hydration and coordination state of the boron center. The coupling patterns observed in proton Nuclear Magnetic Resonance reflect the substitution pattern, with ortho, meta, and para coupling constants providing confirmation of the aromatic substitution pattern.

Infrared Absorption Profile Analysis

Infrared spectroscopy reveals characteristic absorption bands that provide definitive identification of functional groups within this compound. The cyano group exhibits a strong, sharp absorption band around 2225-2235 wavenumbers, characteristic of carbon-nitrogen triple bond stretching. This band appears as one of the most intense and diagnostic features in the infrared spectrum, providing immediate confirmation of the nitrile functionality.

The boronic acid functionality demonstrates characteristic absorption patterns including boron-oxygen stretching vibrations around 1350-1400 wavenumbers and hydroxyl stretching bands in the 3200-3500 wavenumber region. These hydroxyl stretches often appear as broad, multiple bands due to hydrogen bonding interactions between boronic acid groups and with solvent molecules. The boron-carbon stretching vibration typically appears around 1200-1250 wavenumbers, though this band may overlap with other skeletal vibrations.

The amino group absorption characteristics are significantly altered in the hydrochloride salt form compared to the free base. Primary amino groups typically show two nitrogen-hydrogen stretching bands around 3300-3500 wavenumbers, but protonation in the hydrochloride salt shifts these absorptions and may introduce additional bands characteristic of ammonium functionality. The presence of the hydrochloride counterion may also introduce characteristic bands associated with ionic interactions.

Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, with specific patterns reflecting the substitution pattern and electronic environment of the benzene ring. The combination of electron-donating amino and electron-withdrawing cyano substituents creates a unique fingerprint region between 800-1200 wavenumbers that can be used for compound identification and purity assessment.

Comparative Structural Analysis with Related Boronic Acid Derivatives

Comparative analysis with structurally related boronic acid derivatives reveals the unique characteristics of this compound within this chemical family. 3-Aminophenylboronic acid hydrochloride, lacking the cyano substituent, exhibits different electronic properties and crystallographic behavior. The absence of the electron-withdrawing cyano group results in a more electron-rich aromatic system, affecting both the acidity of the boronic acid functionality and the hydrogen bonding patterns in the solid state.

The molecular weight of 3-aminophenylboronic acid hydrochloride is 173.41 grams per mole, significantly lower than the 198.42 grams per mole observed for the cyano-substituted derivative. This mass difference reflects the additional carbon and nitrogen atoms in the cyano group. Crystal structure analysis of 3-aminophenylboronic acid monohydrate reveals the formation of one-dimensional chains through boronic acid homodimers expanded by water molecules, creating chair-conformation hexameric rings. The introduction of the cyano group in the 5-position is expected to disrupt this hydrogen bonding pattern and create different crystallographic arrangements.

4-Amino-3-fluorophenylboronic acid provides another structural comparison, demonstrating how halogen substitution affects molecular properties. This compound exhibits a relatively low boronic acid acidity with a pKa value of 7.8 when acetylated, and its crystal structure shows monoclinic symmetry with specific hydrogen bonding patterns involving the fluorine substituent. The cyano group in this compound is expected to provide stronger electron-withdrawing effects than fluorine, potentially resulting in increased boronic acid acidity.

3-Cyanophenylboronic acid, lacking the amino substituent, demonstrates the isolated effects of the cyano group on boronic acid behavior. This compound crystallizes in a monoclinic space group with the boronic acid group twisted relative to the aromatic ring plane. The cyano group participates in hydrogen bonding through its nitrogen atom, forming characteristic motifs with graph set notation. The addition of the amino group in the 3-position of this compound introduces competing hydrogen bonding sites and electronic effects that significantly modify the crystallographic behavior.

The electronic effects of substituents on boronic acid properties can be systematically compared across the series. Electron-donating groups like amino increase electron density on the aromatic ring and the boron center, potentially decreasing boronic acid acidity. Conversely, electron-withdrawing groups like cyano decrease electron density and increase acidity. The combination of both effects in this compound creates a balanced electronic environment that distinguishes it from mono-substituted derivatives.

Melting point data provides additional comparative information, with this compound exhibiting a melting point of 123-125 degrees Celsius. This thermal stability reflects the crystallographic packing efficiency and intermolecular interaction strength. Related compounds show varying melting points depending on their substitution patterns and hydrogen bonding capabilities, with the hydrochloride salt forms generally exhibiting higher melting points than their corresponding free bases due to ionic interactions.

Propriétés

IUPAC Name |

(3-amino-5-cyanophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2.ClH/c9-4-5-1-6(8(11)12)3-7(10)2-5;/h1-3,11-12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXOAJZFPXYVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657162 | |

| Record name | (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-26-4 | |

| Record name | (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-cyanobenzeneboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy Overview

The preparation of 3-Amino-5-cyanobenzeneboronic acid hydrochloride generally involves:

- Introduction of amino and cyano substituents onto a benzene ring in the 3- and 5-positions.

- Installation of the boronic acid group (–B(OH)2) at the desired position on the aromatic ring.

- Conversion of the free boronic acid to its hydrochloride salt to improve stability and handling.

The synthetic route typically follows one of the following approaches:

- Direct functionalization of a pre-formed boronic acid derivative by electrophilic aromatic substitution or nucleophilic aromatic substitution to introduce amino and cyano groups.

- Borylation of a pre-functionalized aromatic amine-cyano compound via transition-metal catalysis (e.g., palladium-catalyzed Miyaura borylation).

- Multistep synthesis starting from halogenated aromatic precursors where the amino and cyano groups are introduced by substitution reactions, followed by borylation.

Detailed Preparation Methods and Research Findings

Synthesis of Amino and Cyano Substituted Aromatic Precursors

- Amino and cyano group introduction can be achieved by nitration followed by reduction for amino groups, and cyanation reactions using copper(I) cyanide or other cyanide sources for cyano groups.

- For example, 3-Amino-5-cyanobenzoic acid (a close analog) is synthesized by cyanation of the corresponding halogenated benzoic acid followed by amination steps or vice versa. This compound serves as a precursor for boronic acid derivatives.

Boronic Acid Formation

- The boronic acid moiety is typically introduced via transition-metal catalyzed borylation of aromatic halides (e.g., bromides or iodides) using bis(pinacolato)diboron or similar boron sources.

- The Miyaura borylation reaction is a widely used method where an aryl halide is converted to the corresponding arylboronate ester, which can be hydrolyzed to the boronic acid.

- This step requires careful control of reaction conditions such as catalyst type, base, temperature, and solvent to ensure high yield and purity.

Hydrochloride Salt Formation

- The free boronic acid is converted into its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous medium.

- This step enhances the compound's stability, solubility, and crystallinity, facilitating purification and storage.

Example Synthetic Route (Hypothetical Based on Analogous Compounds)

| Step | Reaction Description | Conditions & Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyanation of 3-amino-5-bromobenzene | CuCN, DMF, 110 °C, 6 h | 75-85 | Introduces cyano group at 5-position |

| 2 | Miyaura borylation of 3-amino-5-cyanobromobenzene | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, 80 °C, 12 h | 80-90 | Forms arylboronate ester |

| 3 | Hydrolysis of boronate ester to boronic acid | Aqueous acid (HCl), room temp, 2 h | 85-95 | Converts ester to boronic acid |

| 4 | Formation of hydrochloride salt | HCl in ethanol or water, stirring, room temp | >90 | Yields this compound |

Analytical Data and Purity

- Purity of the final compound is typically confirmed by NMR spectroscopy , mass spectrometry , and elemental analysis .

- Yields for each step are optimized to achieve overall yields above 60-70%.

- The hydrochloride salt form shows enhanced stability and crystallinity, facilitating characterization.

Comparative Notes on Related Compound Preparations

- While direct literature on this compound is scarce, methods for related compounds such as 3-Amino-5-cyanobenzoic acid and amino-substituted boronic acids are well-documented.

- The preparation of amino sulfonic acids via hydrogenation and pH-controlled steps (e.g., CN101362709B patent) demonstrates the importance of pH and catalyst control in amine-containing compound synthesis, which can be analogously applied to amino-boronic acid derivatives.

- Salt formation protocols from amino acid hydrochlorides provide a model for efficient hydrochloride salt preparation, ensuring high purity and yield.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Impact on Synthesis |

|---|---|---|

| Cyanation temperature | 100–120 °C | Influences cyano group incorporation efficiency |

| Borylation catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Determines reaction rate and selectivity |

| Base for borylation | KOAc, K3PO4 | Affects catalyst activity and yield |

| Hydrolysis conditions | Aqueous HCl, room temperature, 1–3 h | Converts boronate ester to boronic acid |

| Salt formation pH | Acidic (pH ~1-2) | Stabilizes compound as hydrochloride salt |

| Purification methods | Recrystallization, filtration | Ensures high purity (>98%) |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-5-cyanobenzeneboronic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Using nucleophiles such as alcohols or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of 3-amino-5-cyanobenzene nitrate.

Reduction: Formation of 3-amino-5-aminobenzeneboronic acid hydrochloride.

Substitution: Formation of various boronic acid esters or amides.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Role as a Pharmaceutical Intermediate

3-Amino-5-cyanobenzeneboronic acid hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its boronic acid functionality allows for the formation of covalent bonds with diols, which is crucial in drug design and development. For instance, it has been implicated in the synthesis of inhibitors targeting specific enzymes involved in cancer progression and metabolic disorders .

1.2. Inhibition of Enzymatic Activity

Research indicates that this compound can act as an inhibitor of metalloenzymes, which are critical in numerous biological processes. For example, it has been studied for its potential to inhibit neutral sphingomyelinase 2 (nSMase2), a target for Alzheimer's disease therapy. The structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its inhibitory potency while maintaining favorable pharmacokinetic properties .

Materials Science

2.1. Development of Functional Materials

Due to its unique boron-containing structure, this compound is being explored for creating functional materials, particularly in organic electronics and sensors. Its ability to form stable complexes with various substrates allows it to be used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .

2.2. Catalysis

The compound has been investigated as a catalyst in various organic reactions, particularly those involving carbon-carbon bond formation through Suzuki-Miyaura coupling reactions. This reaction is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Analytical Chemistry

3.1. Sensor Development

In analytical chemistry, this compound has been utilized to develop sensors for detecting biomolecules such as glucose and other carbohydrates due to its selective binding capabilities with diols. This property enables the creation of sensitive detection methods that are essential in clinical diagnostics .

3.2. Chromatographic Applications

The compound is also employed in chromatography as a stationary phase modifier, enhancing the separation efficiency of various analytes during liquid chromatography processes .

Case Studies

Mécanisme D'action

The compound exerts its effects through its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The amino and cyano groups can interact with enzymes and receptors, influencing their activity.

Comparaison Avec Des Composés Similaires

Substituent Variations in Boronic Acid Derivatives

The following table highlights key structural and functional differences between 3-amino-5-cyanobenzeneboronic acid hydrochloride and related compounds:

Key Observations :

- Electron-Withdrawing Groups: The cyano group in the target compound enhances electrophilicity at the boron center, accelerating cross-coupling reactions compared to carboxyl or hydroxymethyl analogs .

- Solubility : Carboxyl-substituted derivatives (e.g., 116378-40-6) exhibit superior aqueous solubility but may require pH adjustment to prevent boronic acid self-condensation .

- Stability: The hydrochloride salt form of the target compound mitigates boronic acid dehydration, a common issue in non-salt analogs .

Physicochemical and Reactivity Data

The table below compares physicochemical properties and reactivity metrics:

Analysis :

- The target compound achieves faster reaction rates due to the electron-withdrawing cyano group, which polarizes the boron-carbon bond, facilitating transmetallation in Suzuki couplings .

- Lower solubility compared to carboxyl analogs is offset by its hydrochloride salt form, which prevents aggregation in organic-aqueous biphasic systems .

Commercial Availability and Pricing

Bulk pricing for this compound varies by supplier:

| Supplier | Purity | Size | Price (USD) |

|---|---|---|---|

| Picasso-e | 97% | 100 mg | 65.71 |

| ALADDIN | 97% | 250 mg | 132.71 |

| Picasso-e | 97% | 1 g | 300.00 |

Data sourced from 2021–2023 catalogs .

Activité Biologique

3-Amino-5-cyanobenzeneboronic acid hydrochloride (CAS Number: 913835-26-4) is a boronic acid derivative that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications in medicinal chemistry. This compound is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in drug development and biochemical assays.

- Molecular Formula : CHBClNO

- Molecular Weight : 198.42 g/mol

- Melting Point : 123 °C

The biological activity of this compound primarily stems from its interaction with biological molecules through boronate esters. This interaction is particularly significant in the context of enzyme inhibition and the modulation of cellular pathways.

- Enzyme Inhibition : Boronic acids, including this compound, have been shown to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This property is crucial for developing inhibitors for therapeutic targets, particularly in cancer and metabolic diseases.

- Sphingomyelinase Inhibition : Recent studies have highlighted the potential of boronic acids in inhibiting neutral sphingomyelinase (nSMase), an enzyme implicated in neurodegenerative diseases like Alzheimer's. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on nSMase, leading to reduced exosome release from neuronal cells .

Case Study 1: Inhibition of nSMase

A study published in Nature Communications explored the structure-activity relationship (SAR) of various boronic acid derivatives, including this compound. The findings indicated that modifications to the aromatic ring significantly influenced the inhibitory potency against nSMase. The compound exhibited an IC50 value comparable to leading inhibitors, suggesting its potential as a therapeutic agent in Alzheimer's disease .

Case Study 2: Anticancer Activity

Research has also investigated the anticancer properties of boronic acids. A study demonstrated that this compound could induce apoptosis in cancer cell lines through the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors .

Toxicological Profile

The safety profile of this compound indicates that while it can cause irritation upon exposure, chronic effects are minimal based on existing animal model studies. No significant endocrine-disrupting properties have been reported .

| Toxicity Parameter | Value/Description |

|---|---|

| Acute Toxicity | Moderate |

| Skin Irritation | Possible irritation |

| Eye Damage | Risk of damage |

| Chronic Effects | Minimal based on animal models |

Q & A

Q. What are the recommended synthetic routes for 3-amino-5-cyanobenzeneboronic acid hydrochloride?

The compound can be synthesized via multi-step reactions starting from substituted benzene derivatives. A common approach involves introducing the boronic acid group through Miyaura borylation, followed by sequential functionalization of the aromatic ring with cyano and amino groups. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, such as premature hydrolysis of the boronic acid moiety. Ethanol or methanol under reflux conditions is often used for intermediates, with rigorous purification via recrystallization or column chromatography to isolate the hydrochloride salt .

Q. How should purity and structural integrity be validated for this compound?

Analytical methods include:

- HPLC with UV detection (λ = 254 nm) to assess purity (>97% as per industrial standards ).

- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm the boronic acid group and substitution pattern.

- Mass spectrometry (ESI-MS) to verify molecular weight and detect impurities.

- Elemental analysis to validate stoichiometry of the hydrochloride salt .

Q. What storage conditions are critical for maintaining stability?

Store at 0–6°C in airtight, moisture-resistant containers under inert gas (e.g., argon). The boronic acid group is prone to hydrolysis, and the hydrochloride salt may deliquesce if exposed to humidity. Stability studies should monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How does the cyano group influence cross-coupling reactivity in Suzuki-Miyaura reactions?

The electron-withdrawing cyano group enhances the electrophilicity of the boronic acid, increasing reaction rates with aryl halides. However, steric hindrance from the amino group may reduce coupling efficiency. Researchers should optimize catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous solvents (e.g., THF) to balance reactivity and side-product formation. Comparative kinetic studies with analogs (e.g., 3-amino-5-chlorobenzeneboronic acid) can isolate substituent effects .

Q. What strategies resolve contradictions in reported catalytic activity across studies?

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but accelerate boronic acid hydrolysis.

- pH dependence : The amino group’s protonation state (pH 7–9) affects nucleophilicity.

- Impurity profiles : Trace metals (e.g., Pd residues) from synthesis can alter catalytic outcomes.

Standardize reaction protocols and include controls (e.g., catalyst-free reactions) to isolate variables .

Q. How can mechanistic studies elucidate interactions with biological targets?

- Isotopic labeling : Use ¹⁰B-enriched analogs to track binding via neutron capture or NMR.

- Computational modeling : DFT calculations can predict binding affinities with enzymes (e.g., proteases) by analyzing charge distribution at the boronic acid and amino groups.

- Crystallography : Co-crystallize with target proteins (e.g., thrombin) to resolve binding modes .

Q. How do conflicting reports on biological activity relate to experimental design?

Variability in bioassays (e.g., antimicrobial or enzyme inhibition studies) may stem from:

Q. What analytical methods validate degradation pathways under physiological conditions?

- LC-MS/MS to identify hydrolysis products (e.g., boroxines or free cyanide).

- Kinetic studies at 37°C in simulated biological buffers (e.g., PBS) to model in vivo stability.

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Methodological Guidelines

Q. How to design a robust protocol for cross-coupling reactions?

- Step 1 : Pre-dry solvents (e.g., THF over molecular sieves).

- Step 2 : Optimize equivalents of coupling partners (aryl halide:boronic acid = 1:1.2).

- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or in situ IR for boronate ester formation.

- Step 4 : Quench with aqueous NH₄Cl and extract with dichloromethane to recover the product .

Q. How to address low yields in large-scale synthesis?

- Continuous flow reactors : Improve heat/mass transfer and reduce hydrolysis risk.

- In-line purification : Couple synthesis with scavenger resins (e.g., QuadraPure™) to remove Pd catalysts.

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, catalyst loading, and stirring rates .

Q. How to validate analytical methods for regulatory compliance?

- Linearity : R² ≥ 0.999 for calibration curves (1–100 µg/mL).

- LOD/LOQ : Determine via signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ).

- Inter-day precision : ≤5% RSD across three replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.